Dapiprazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.51e-01 g/L

Synonyms

Canonical SMILES

Dopamine Modulation and Schizophrenia

Schizophrenia is a complex mental illness characterized by positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, apathy). Dopamine dysregulation is thought to play a role in the pathophysiology of schizophrenia. Dapiprazole exhibits antagonist properties at dopamine D2 receptors, potentially helping to regulate dopamine signaling and improve symptoms [1]. Research is ongoing to determine the efficacy and safety of Dapiprazole as a treatment for schizophrenia compared to existing medications.

Source

[1] Li, W., et al. (2013). The antipsychotic profile of dapiprazole in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 47, 282-289. ()

Neuroprotection and Neurodegenerative Diseases

Dapiprazole has also shown promise in pre-clinical studies for its potential neuroprotective effects. It may help to preserve neurons and improve cognitive function in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [2, 3]. The mechanism by which Dapiprazole exerts these effects is still under investigation, but it may be related to its ability to modulate glutamate signaling and reduce oxidative stress.

Sources

[2] Lv, J., et al. (2017). Dapiprazole protects against Aβ-induced neurotoxicity and cognitive dysfunction in APP/PS1 mice. Neuroscience Letters, 651, 224-230. ()

[3] Xu, Y., et al. (2015). Dapiprazole protects dopaminergic neurons against MPTP-induced neurotoxicity in mice. European Journal of Pharmacology, 764, 485-492. ()

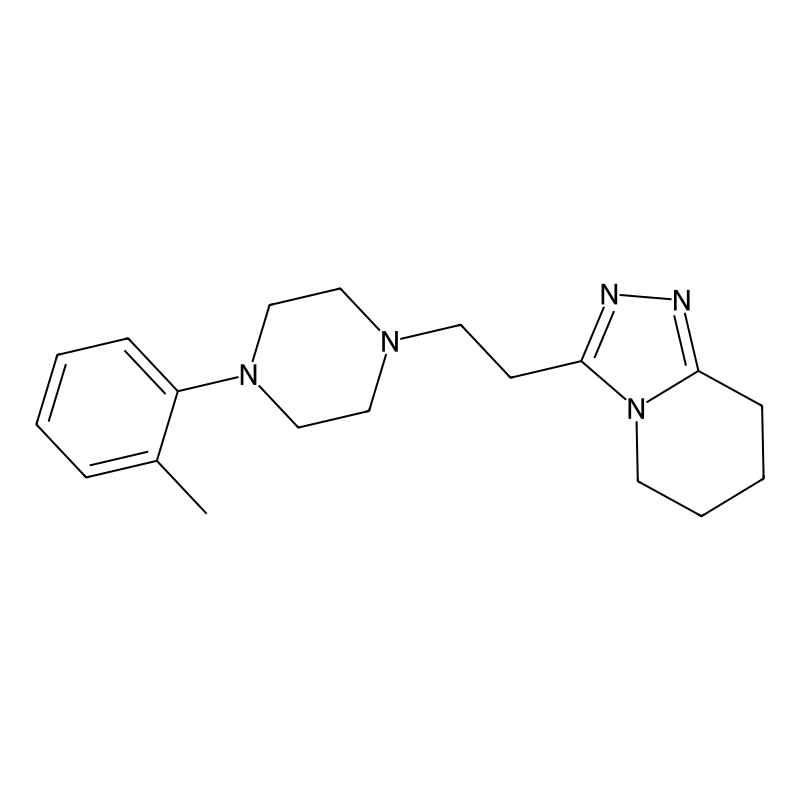

Dapiprazole, with the chemical formula C₁₉H₂₇N₅, is also known as 5,6,7,8-tetrahydro-3-(2-(4-(o-tolyl)-1-piperazinyl)ethyl)-s-triazolo(4,3-a)pyridine. It is available in the form of an ophthalmic solution, commonly marketed under the trade name Rev-Eyes. The compound works by blocking alpha-adrenergic receptors in the smooth muscle of the iris, leading to miosis (pupil constriction) without significantly affecting ciliary muscle contraction or intraocular pressure .

The biological activity of dapiprazole centers on its role as an antagonist at alpha-adrenergic receptors. By inhibiting these receptors, dapiprazole effectively reverses mydriasis caused by agents like phenylephrine and tropicamide. Clinical studies have shown that it can restore accommodative amplitude in patients who have experienced decreased accommodation due to these agents .

The synthesis of dapiprazole typically involves multi-step organic reactions that incorporate piperazine and triazole derivatives. The exact synthetic route may vary, but it generally includes:

- Formation of a piperazine ring.

- Introduction of a triazole moiety.

- Alkylation steps to attach the appropriate side chains .

Dapiprazole's primary application is in ophthalmology for reversing mydriasis after diagnostic procedures. It is particularly useful following examinations where pupil dilation is necessary for visibility but needs to be reversed quickly for patient comfort and safety. Additionally, it has been studied for potential effects on accommodation and intraocular pressure management .

Dapiprazole interacts primarily with adrenergic receptors. Studies have shown that it does not significantly alter intraocular pressure in either normotensive or hypertensive eyes, making it a safe option for patients with varying ocular conditions . Adverse reactions may include conjunctival injection and burning sensation upon instillation, though these effects are generally mild and transient .

Dapiprazole shares similarities with several other compounds that act on adrenergic receptors or are used in ophthalmology. Here are some notable comparisons:

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Phenylephrine | Alpha-1 adrenergic agonist | Mydriatic agent | Induces pupil dilation |

| Tropicamide | Muscarinic antagonist | Mydriatic agent | Shorter duration of action compared to others |

| Timolol | Non-selective beta-adrenergic antagonist | Glaucoma treatment | Reduces intraocular pressure |

| Brimonidine | Alpha-2 adrenergic agonist | Glaucoma treatment | Neuroprotective effects on retinal cells |

Dapiprazole's uniqueness lies in its specific action as an antagonist that reverses mydriasis without affecting intraocular pressure or ciliary muscle function significantly .

Historical Evolution of Synthetic Routes

The synthetic development of dapiprazole represents a significant advancement in heterocyclic pharmaceutical chemistry, building upon classical approaches to triazole and pyridine ring construction. The earliest documented synthetic methodologies for constructing 1,2,4-triazolo[4,3-a]pyridine systems date back to fundamental work in heterocyclic chemistry from the late 19th and early 20th centuries [5] [6].

The historical development of pyrazole synthesis, which shares mechanistic similarities with triazole formation, began with the pioneering work of Knorr and colleagues in 1883, who first demonstrated the cyclocondensation of β-diketones with hydrazine derivatives to form substituted pyrazoles [5] [6]. This fundamental discovery established the conceptual framework for constructing nitrogen-containing five-membered rings that would later influence triazole synthesis methodologies.

The evolution of triazolopyridine synthesis specifically has its roots in the mid-20th century development of more sophisticated heterocyclic chemistry techniques [7]. The known methods for 1,2,4-triazolopyridine ring formation have historically utilized various condensation agents including formic acid, orthoesters, Lawesson's reagent, and hypervalent iodine reagents [7]. These classical approaches provided the foundation for the more refined synthetic routes eventually applied to dapiprazole production.

The synthetic approach to dapiprazole specifically emerged from pharmaceutical research programs focused on developing alpha-adrenergic blocking agents with improved selectivity and reduced systemic effects [3]. The compound was first synthesized as part of a series of triazolopyridine derivatives designed to achieve specific receptor binding properties while maintaining appropriate pharmacokinetic characteristics for ophthalmic applications.

Critical Analysis of Multi-Step Synthesis Protocols

The synthesis of dapiprazole employs a multi-step protocol that can be analyzed through several distinct phases, each presenting unique challenges and optimization opportunities. The primary synthetic route involves the cyclization of O-methylvalerolactam with 3-(4-o-tolyl-1-piperazinyl) propionic acid hydrazide in refluxing xylene, followed by treatment with ethanolic hydrogen chloride to form the hydrochloride salt [3].

Initial Substrate Preparation Phase

The synthesis begins with the preparation of key intermediates, including the formation of the piperazine derivative through reaction of o-tolylpiperazine with ethyl 3-chloropropionate [8]. This nucleophilic substitution reaction requires careful control of reaction conditions to minimize competing side reactions and ensure high yields of the desired alkylated product.

The preparation of the triazolopyridine core system involves the cyclization of appropriately substituted precursors under thermal conditions. The process typically requires elevated temperatures in the range of 120-140°C in refluxing xylene to achieve complete ring closure [3]. The cyclization mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on the lactam carbonyl, followed by intramolecular condensation and dehydration to form the fused ring system.

Ring Formation and Cyclization Chemistry

The critical cyclization step represents the most challenging aspect of the synthetic sequence. The formation of the 1,2,4-triazolo[4,3-a]pyridine system requires precise control of reaction conditions to ensure regioselective ring closure. The reaction mechanism involves initial nucleophilic attack by the hydrazide nitrogen, followed by intramolecular cyclization and elimination of water to generate the aromatic triazole ring [9] [7].

The cyclization process is highly dependent on temperature, solvent selection, and reaction time. Insufficient heating results in incomplete conversion, while excessive temperatures can lead to decomposition of sensitive functional groups. The use of high-boiling aprotic solvents such as xylene or toluene is essential to achieve the necessary reaction temperatures while maintaining chemical stability of the intermediates.

Purification and Salt Formation

The final stages of synthesis involve purification of the crude product and conversion to the pharmaceutically acceptable hydrochloride salt. The formation of the hydrochloride salt is typically accomplished through treatment with ethanolic hydrogen chloride, which improves the chemical stability and water solubility of the final product [3] [10].

The purification process often requires multiple recrystallization steps to achieve the required purity levels for pharmaceutical applications. The presence of multiple nitrogen-containing heterocycles in the molecular structure can lead to the formation of various impurities during synthesis, necessitating careful optimization of purification protocols.

Optimization Strategies for Industrial-Scale Production

Industrial-scale production of dapiprazole requires significant optimization of the synthetic protocol to address scalability, cost-effectiveness, and regulatory compliance issues. The transition from laboratory-scale to industrial production presents numerous challenges that must be systematically addressed through process development and optimization studies.

Process Intensification Approaches

Modern industrial pharmaceutical synthesis increasingly employs process intensification techniques to improve efficiency and reduce production costs. For dapiprazole synthesis, continuous flow processing represents a promising approach to overcome limitations associated with traditional batch processing [11] [12]. Continuous flow systems can provide enhanced heat and mass transfer, improved reaction control, and reduced processing times compared to conventional batch reactors.

The implementation of continuous flow synthesis for dapiprazole would require careful redesign of the multi-step synthetic sequence to accommodate the specific requirements of flow chemistry. Key considerations include residence time optimization, temperature control, and inline purification techniques to maintain product quality while maximizing throughput [11].

Solvent Selection and Green Chemistry Considerations

Industrial-scale synthesis requires careful evaluation of solvent systems to minimize environmental impact and production costs. The traditional use of xylene as the cyclization solvent presents environmental and safety concerns that necessitate evaluation of alternative solvent systems [12]. Green chemistry principles suggest the exploration of more environmentally benign solvents such as ethanol-water mixtures or ionic liquids that can provide similar reaction performance with reduced environmental impact.

The development of solvent-free or minimal solvent synthetic approaches represents another area of significant interest for industrial optimization. Solid-state synthesis techniques or mechanochemical approaches could potentially eliminate the need for large volumes of organic solvents while maintaining reaction efficiency [12].

Catalyst Development and Reaction Enhancement

The optimization of catalytic systems represents a critical area for improving the efficiency of dapiprazole synthesis. While the traditional synthetic route does not employ specific catalysts for the cyclization step, the introduction of appropriate catalytic systems could significantly enhance reaction rates and selectivity [9] [7]. Transition metal catalysts, particularly copper-based systems, have shown effectiveness in promoting similar cyclization reactions and could be investigated for dapiprazole synthesis.

The development of more efficient synthetic routes through alternative disconnection strategies could also provide significant improvements in overall process efficiency. Alternative approaches might involve different ring-forming strategies or the use of more readily available starting materials to reduce synthetic complexity and production costs.

Impurity Profiling and Quality Control Measures

The pharmaceutical development of dapiprazole requires comprehensive impurity profiling and quality control measures to ensure product safety and efficacy. The complex multi-step synthesis creates numerous opportunities for impurity formation, necessitating detailed analytical characterization and control strategies.

Process-Related Impurity Formation

The multi-step nature of dapiprazole synthesis creates several potential sources of process-related impurities. These impurities can arise from incomplete reactions, side reactions, or degradation of intermediates during processing. A comprehensive study identified several key process-related impurities that require monitoring and control during production [2] [13].

The primary process-related impurity (Impurity-A) has been characterized through systematic analytical studies [2]. This impurity likely arises from alternative cyclization pathways or incomplete conversion of starting materials during the ring-forming step. The formation of this impurity is influenced by reaction temperature, reaction time, and the purity of starting materials.

Additional process impurities can arise from the presence of unreacted starting materials, particularly the piperazine derivative and lactam precursors. These materials can co-elute with the desired product during purification, requiring careful optimization of separation techniques to achieve acceptable purity levels.

Degradation Product Formation and Stability Considerations

Dapiprazole exhibits susceptibility to various degradation pathways under stress conditions, as demonstrated through comprehensive forced degradation studies [14] [15]. The compound shows particular instability under hydrolytic conditions, especially in neutral and alkaline environments, where significant degradation occurs through hydrolysis of labile bonds within the molecular structure.

| Stress Condition | Degradation Extent | Primary Degradation Products |

|---|---|---|

| Acidic Hydrolysis (pH 1-3) | Moderate | Hydrolyzed triazole derivatives |

| Neutral Hydrolysis (pH 6-8) | Significant | Ring-opened products |

| Alkaline Hydrolysis (pH 10-12) | Extensive | Multiple hydrolysis products |

| Photolytic Degradation | Limited | Photoisomers and oxidation products |

| Thermal Degradation (>60°C) | Minimal | Dehydration products |

| Oxidative Stress | Negligible | No significant degradation |

The hydrolytic degradation pathway appears to involve nucleophilic attack on the triazole ring system, leading to ring opening and formation of linear degradation products [14] [15]. The rate of degradation is pH-dependent, with maximum stability observed at slightly acidic pH values around 3-4.

Photolytic degradation studies reveal limited susceptibility to light-induced degradation, although some photoisomerization can occur under intense UV irradiation [15]. The compound demonstrates good stability under normal storage conditions but requires protection from moisture and elevated temperatures to maintain product integrity.

Analytical Method Development for Quality Control

The development of stability-indicating analytical methods represents a critical component of dapiprazole quality control programs. A validated reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of dapiprazole and its related impurities [15] [13].

The analytical method employs isocratic elution using a mobile phase composition of water (pH 6.5, containing 0.05% w/v 1-heptanesulfonic acid) and acetonitrile in a 40:60 v/v ratio [15]. The separation is performed on a Kromasil 100C18 column with UV detection at 246 nm. The method demonstrates excellent linearity over the concentration range of 5-30 μg/mL with correlation coefficients exceeding 0.999.

| Analytical Parameter | Specification | Achieved Performance |

|---|---|---|

| Linearity Range | 5-30 μg/mL | r² > 0.999 |

| Precision (RSD) | <2.0% | 0.5-1.2% |

| Accuracy | 98-102% | 99.1-100.8% |

| Detection Limit | <0.5 μg/mL | 0.15 μg/mL |

| Quantitation Limit | <1.5 μg/mL | 0.45 μg/mL |

| Specificity | Baseline separation | >2.0 resolution |

The validated method demonstrates excellent specificity for dapiprazole in the presence of known process-related impurities and degradation products [13]. The separation conditions provide baseline resolution between the active pharmaceutical ingredient and potential impurities, enabling accurate quantitation of impurity levels for regulatory compliance.

Regulatory Compliance and Good Manufacturing Practice Implementation

The production of dapiprazole as an active pharmaceutical ingredient requires strict adherence to Good Manufacturing Practice guidelines and regulatory requirements established by international pharmaceutical authorities [16] [17]. Quality control protocols encompass comprehensive testing of raw materials, in-process monitoring, and finished product analysis to ensure consistent product quality.

In-process control measures include monitoring of critical process parameters such as reaction temperature, pH, and reaction completion through analytical testing [17]. Real-time analytical techniques, including process analytical technology approaches, can provide immediate feedback on process performance and enable rapid correction of deviations from established parameters.

The implementation of comprehensive quality management systems requires detailed documentation of all manufacturing processes, analytical procedures, and quality control results. This documentation provides the foundation for regulatory submission and ongoing compliance monitoring throughout the product lifecycle [16] [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.3

Appearance

Storage

UNII

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EX - Other antiglaucoma preparations

S01EX02 - Dapiprazole

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Prazitone

Dates

2: Ramesh T, Rao PN. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole. J Chromatogr Sci. 2013 Oct;51(9):856-60. doi: 10.1093/chromsci/bms184. Epub 2012 Nov 20. PubMed PMID: 23169931.

3: Canovetti A, Nardi M, Figus M, Fogagnolo P, Benelli U. Aceclidine, brimonidine tartrate, and dapiprazole: comparison of miotic effect and tolerability under different lighting conditions. J Cataract Refract Surg. 2009 Jan;35(1):42-6. doi: 10.1016/j.jcrs.2008.09.009. PubMed PMID: 19101423.

4: Marx-Gross S, Krummenauer F, Dick HB, Pfeiffer N. Brimonidine versus dapiprazole: Influence on pupil size at various illumination levels. J Cataract Refract Surg. 2005 Jul;31(7):1372-6. PubMed PMID: 16105609.

5: Giakoumaki SG, Hourdaki E, Grinakis V, Theou K, Bitsios P. Effects of peripheral sympathetic blockade with dapiprazole on the fear-inhibited light reflex. J Psychopharmacol. 2005 Mar;19(2):139-48. PubMed PMID: 15728435.

6: Leccisotti A. Dapiprazole for night halos caused by angle-supported phakic intraocular lenses. J Refract Surg. 2004 Sep-Oct;20(5):489. PubMed PMID: 15523962.

7: Schmidbauer JM, Georg T, Möller MR, Ruprecht KW. [Driving ability after reversal of phenylephrine 10% induced mydriasis by dapiprazole 0.5%; a prospective study on 65 eyes]. Klin Monbl Augenheilkd. 2000 Dec;217(6):340-4. German. PubMed PMID: 11210707.

8: Schimidbauer JM, Höh H, Franke G, Petsch E, Siegmund W. [Clinical use of mydriasis with 10% phenylephrine and its antagonism by 0.5% dapiprazole]. Ophthalmologe. 1999 Mar;96(3):182-6. German. PubMed PMID: 10234966.

9: Anicho UM, Cooper J, Feldman J, Jaanus SD, Dignam K. The clinical efficacy of paremyd with and without dapiprazole in subjects with light and dark brown irides. Optom Vis Sci. 1999 Feb;76(2):94-101. PubMed PMID: 10082055.

10: Eltze M. Affinity of the miotic drug, dapiprazole, at alpha 1-adrenoceptor subtypes A, B and D. J Pharm Pharmacol. 1997 Nov;49(11):1091-5. PubMed PMID: 9401944.